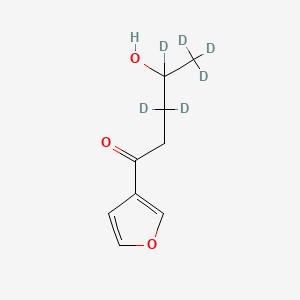
4-Ipomeanol-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ipomeanol-d6 is a deuterated analog of 4-Ipomeanol, a naturally occurring furan derivative isolated from sweet potatoes infected with the fungus Fusarium solani . This compound is known for its toxic properties, particularly affecting the lungs, liver, and kidneys in humans and animals . The deuterated form, this compound, is often used in scientific research to study the metabolism and toxicology of 4-Ipomeanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ipomeanol-d6 typically involves the incorporation of deuterium atoms into the 4-Ipomeanol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with a deuterated precursor and carry out the necessary chemical transformations to obtain the final product .
Industrial Production Methods
The use of deuterated solvents and reagents in large-scale reactions would be essential to produce sufficient quantities of the compound for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ipomeanol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan ring, ketone group, and alcohol group present in the molecule contribute to its reactivity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of an epoxide, while reduction of the ketone group results in a secondary alcohol .
Applications De Recherche Scientifique
4-Ipomeanol-d6 has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and metabolism of furan derivatives.
Biology: Investigated for its toxic effects on various cell types, particularly lung cells.
Industry: Utilized in the development of new drugs and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Ipomeanol-d6 involves its metabolic activation by cytochrome P450 enzymes. This leads to the formation of a reactive intermediate, which can covalently bind to cellular proteins and DNA, causing cellular damage and toxicity . The primary molecular targets are the bronchiolar Clara cells in the lungs, where the compound is metabolized to its toxic form .
Comparaison Avec Des Composés Similaires
4-Ipomeanol-d6 is similar to other 3-substituted furans, such as ipomeanine, 1-ipomeanol, and 1,4-ipomeadiol . These compounds share structural similarities but differ in the location and number of hydroxyl groups. The uniqueness of this compound lies in its selective toxicity towards lung tissue and its potential use as an anticancer agent .
List of Similar Compounds
- Ipomeanine
- 1-Ipomeanol
- 1,4-Ipomeadiol
Propriétés
Formule moléculaire |
C9H12O3 |
|---|---|
Poids moléculaire |
174.23 g/mol |
Nom IUPAC |
3,3,4,5,5,5-hexadeuterio-1-(furan-3-yl)-4-hydroxypentan-1-one |
InChI |
InChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-7,10H,2-3H2,1H3/i1D3,2D2,7D |
Clé InChI |
RJYQLMILDVERHH-DTHBTZQSSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC(=O)C1=COC=C1)O |
SMILES canonique |
CC(CCC(=O)C1=COC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


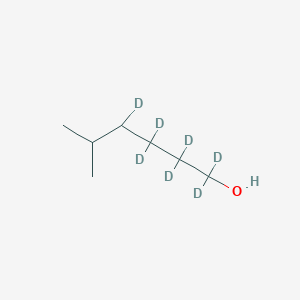

![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)
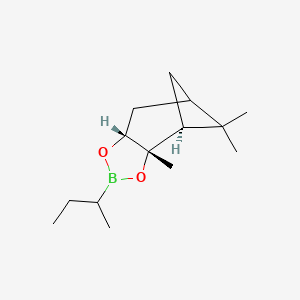
![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)

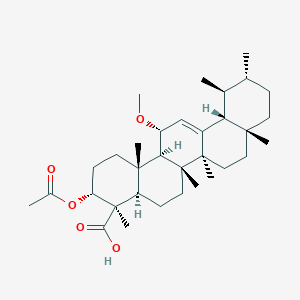
![NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)

![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)
![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)
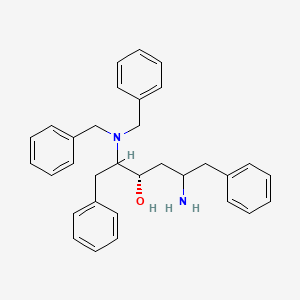
![Sodium 5-[(2-hydroxynaphthyl)azo]naphthalenesulphonate](/img/structure/B13407014.png)
